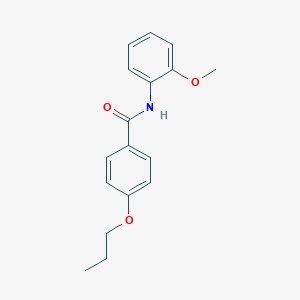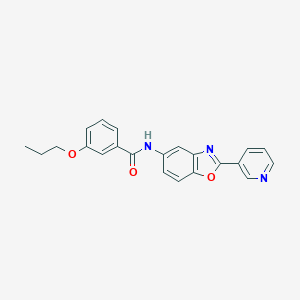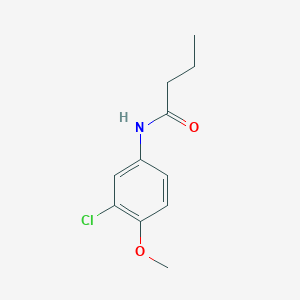![molecular formula C16H21N3O4 B245140 Methyl 1-benzyl-5-[(ethoxycarbonyl)hydrazono]-3-pyrrolidinecarboxylate](/img/structure/B245140.png)
Methyl 1-benzyl-5-[(ethoxycarbonyl)hydrazono]-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-benzyl-5-[(ethoxycarbonyl)hydrazono]-3-pyrrolidinecarboxylate, commonly known as MBHPE, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MBHPE belongs to the class of pyrrolidinecarboxylate derivatives and has been found to exhibit promising biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of MBHPE is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. MBHPE has also been found to activate the Nrf2-Keap1 pathway, which plays a key role in regulating cellular antioxidant defenses.
Biochemical and physiological effects:
MBHPE has been found to exhibit significant biochemical and physiological effects. In vitro studies have shown that MBHPE inhibits the production of pro-inflammatory cytokines and oxidative stress markers, indicating its anti-inflammatory and antioxidant properties. In vivo studies have also reported that MBHPE reduces inflammation and oxidative stress in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MBHPE in lab experiments is its high purity and good yield. Additionally, MBHPE has been found to exhibit potent biological activities at relatively low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using MBHPE is its limited solubility in water, which may require the use of organic solvents in experiments.
Direcciones Futuras
The potential therapeutic applications of MBHPE are vast, and there are several future directions that can be explored. One area of interest is the development of MBHPE-based drug formulations for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of MBHPE and its potential interactions with other drugs. Finally, the development of more efficient and sustainable synthesis methods for MBHPE could help to reduce its production costs and increase its availability for research purposes.
Conclusion:
In conclusion, MBHPE is a promising chemical compound that exhibits significant anti-inflammatory, antioxidant, and anticancer properties. Its high purity and good yield make it an attractive option for researchers studying the potential therapeutic applications of pyrrolidinecarboxylate derivatives. While there are still several areas that require further investigation, the potential of MBHPE as a therapeutic agent cannot be ignored.
Métodos De Síntesis
The synthesis of MBHPE involves the reaction between ethyl 2-oxo-4-phenylbutyrate and hydrazine hydrate in the presence of sodium acetate. The resulting product is then treated with benzyl bromide in the presence of potassium carbonate to obtain MBHPE. This method has been reported to yield a high purity product with a good yield.
Aplicaciones Científicas De Investigación
MBHPE has been extensively studied for its potential therapeutic applications. Several studies have reported that MBHPE exhibits potent anti-inflammatory and antioxidant activities, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, MBHPE has been found to possess significant anticancer activity, inhibiting the growth and proliferation of various cancer cell lines.
Propiedades
Fórmula molecular |
C16H21N3O4 |
|---|---|
Peso molecular |
319.36 g/mol |
Nombre IUPAC |
methyl (5Z)-1-benzyl-5-(ethoxycarbonylhydrazinylidene)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C16H21N3O4/c1-3-23-16(21)18-17-14-9-13(15(20)22-2)11-19(14)10-12-7-5-4-6-8-12/h4-8,13H,3,9-11H2,1-2H3,(H,18,21)/b17-14- |
Clave InChI |
UGWRTRVRVLGKAM-VKAVYKQESA-N |
SMILES isomérico |
CCOC(=O)N/N=C\1/CC(CN1CC2=CC=CC=C2)C(=O)OC |
SMILES |
CCOC(=O)NN=C1CC(CN1CC2=CC=CC=C2)C(=O)OC |
SMILES canónico |
CCOC(=O)NN=C1CC(CN1CC2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-fluorobenzamide](/img/structure/B245057.png)
![N-[3-(benzoylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B245059.png)
![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B245061.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide](/img/structure/B245064.png)
![N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B245065.png)


![4-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B245073.png)
![N-[4-(butyrylamino)-2-chlorophenyl]-2-furamide](/img/structure/B245074.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B245075.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B245076.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B245077.png)

